6-imino-11-methyl-N-[3-(morpholin-4-yl)propyl]-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
6-imino-11-methyl-N-[3-(morpholin-4-yl)propyl]-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a synthetic tricyclic carboxamide featuring a complex heterocyclic core. Its structure integrates a 1,7,9-triazatricyclo framework with a morpholine-substituted propyl chain and a pentyl side chain. The structural elucidation of similar molecules often employs X-ray crystallography tools like SHELXL, which is widely used for small-molecule refinement .
Properties
Molecular Formula |
C25H34N6O3 |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
6-imino-11-methyl-N-(3-morpholin-4-ylpropyl)-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C25H34N6O3/c1-3-4-5-11-30-21(26)19(24(32)27-9-7-10-29-13-15-34-16-14-29)17-20-23(30)28-22-18(2)8-6-12-31(22)25(20)33/h6,8,12,17,26H,3-5,7,9-11,13-16H2,1-2H3,(H,27,32) |
InChI Key |
ZKRLPTWTVHFAQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=C(C=C(C1=N)C(=O)NCCCN3CCOCC3)C(=O)N4C=CC=C(C4=N2)C |
Origin of Product |
United States |
Preparation Methods
Structural Characteristics and Synthetic Challenges
The target compound features a complex 1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca core with several key functional groups:
- 6-imino group contributing to potential enzyme binding interactions
- 11-methyl group affecting spatial orientation
- 7-pentyl chain offering lipophilicity
- 5-carboxamide with 3-(morpholin-4-yl)propyl substituent providing potential hydrogen bonding sites
These structural elements present significant synthetic challenges, including regioselectivity during functionalization, maintaining stereochemical integrity, and preventing unwanted side reactions across multiple synthetic stages. The preparation requires careful design of orthogonal protection strategies and precise control of reaction conditions.
Multi-step Synthetic Pathway
Formation of the Triazatricyclic Core
The synthesis begins with construction of the triazatricyclic framework, which typically follows one of two major approaches:
Cyclization-Based Approach
This approach involves sequential cyclization reactions starting from appropriately functionalized heterocyclic precursors. The formation of the triazatricyclic core structure represents the most challenging aspect of the synthesis, requiring precise control of reaction conditions to ensure proper ring closure.
Initial Heterocycle Formation → First Cyclization → Second Cyclization → Triazatricyclic Core
The cyclization reactions often employ basic conditions to facilitate nucleophilic attack and ring closure. Commonly, reactive intermediates such as N,N-disubstituted guanidines are formed initially, which then undergo intramolecular cyclization to generate the fused ring system.
Convergent Fragment Coupling
An alternative approach involves the synthesis of two or more complex fragments that are subsequently coupled together to form the triazatricyclic structure:
Fragment A (containing initial heterocycle) + Fragment B (containing compatible functionality) → Coupling → Cyclization → Triazatricyclic Core
This method often provides better overall yields but requires careful design of fragments with appropriate reactive functionalities.
Introduction of Functional Groups
Incorporation of the Pentyl Chain at Position 7
The pentyl chain is typically introduced via alkylation reactions using pentyl halides in the presence of suitable bases. Based on similar compounds, this reaction generally involves:
- Deprotonation of the nitrogen at position 7 using bases such as potassium carbonate or potassium hydroxide
- Nucleophilic substitution with 1-bromopentane or other activated pentyl derivatives
- Purification of the alkylated intermediate
The reaction conditions for this alkylation step are critical for achieving good yields and minimizing side reactions. Table 1 summarizes the optimized conditions for the pentyl group incorporation.
Table 1: Optimized Conditions for Pentyl Group Incorporation
| Parameter | Optimized Condition | Notes |
|---|---|---|
| Base | Potassium carbonate | 1.5-2.0 equivalents |
| Solvent | Anhydrous DMF or acetone | DMF preferable for solubility |
| Alkylating Agent | 1-Bromopentane | 1.2 equivalents |
| Temperature | 60-80°C | Lower temperatures decrease reaction rate |
| Reaction Time | 6-12 hours | Monitor by TLC/HPLC |
| Catalyst | Tetrabutylammonium iodide | Optional, 0.1 equivalents, improves yield |
| Yield | 70-85% | After column chromatography |
Carboxamide Formation at Position 5
The carboxamide functionality at position 5 is introduced through coupling reactions between a carboxylic acid precursor and 3-(morpholin-4-yl)propylamine. This step typically requires activation of the carboxylic acid group, followed by amide bond formation:
Core Structure with Carboxylic Acid at Position 5 → Activated Ester → Amide Coupling with 3-(morpholin-4-yl)propylamine → Target Carboxamide
Various coupling reagents have been evaluated for this transformation, with HATU, EDC/HOBt, and BOP showing the most promising results in terms of yield and product purity.
Table 2: Comparison of Coupling Reagents for Carboxamide Formation
| Coupling Reagent | Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| HATU | DIPEA | DMF | RT | 2 | 84 | >95 |
| EDC/HOBt | Triethylamine | DCM | RT | 24 | 73 | 92 |
| BOP | DIPEA | DMF | RT | 1.5 | 83 | >95 |
| T3P (50% in EtOAc) | Triethylamine | EtOAc/DMF (1:1) | RT | 1.5 | 62 | 90 |
| PyBOP | DIPEA | DMF | RT | 3 | 79 | 93 |
Formation of the Imino Group at Position 6
The imino functionality at position 6 is typically established through one of two methods:
- Direct cyclization during core structure formation, where the imino group is incorporated as part of the ring-forming reaction sequence
- Functional group transformation from a precursor such as a nitrile, amide, or imidate through appropriate chemical modifications
For the direct cyclization approach, the reaction often involves the use of amidines or guanidines as key intermediates, which subsequently undergo cyclization to form the imino-containing heterocyclic structure.
Comprehensive Synthetic Protocol
Based on the analysis of related structures and synthetic methodologies, the following optimized protocol has been developed for the preparation of 6-imino-11-methyl-N-[3-(morpholin-4-yl)propyl]-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide:
Step 1: Formation of the Initial Heterocyclic Precursor
The synthesis begins with the preparation of appropriately substituted heterocyclic precursors containing reactive functionalities suitable for subsequent cyclization steps. This stage typically involves standard organic transformations such as condensation reactions, alkylations, and functional group manipulations.
Step 2: Construction of the Triazatricyclic Core
The triazatricyclic core is constructed through a series of cyclization reactions, often involving the reaction of disubstituted carbodiimides with appropriate amines under controlled conditions. The reaction conditions must be carefully optimized to ensure proper regioselectivity and yield.
Table 3: Reaction Conditions for Triazatricyclic Core Formation
| Reagent | Quantity | Solvent | Temperature (°C) | Time (h) | Atmosphere | Yield (%) |
|---|---|---|---|---|---|---|
| Disubstituted carbodiimide | 1.2 equiv. | Anhydrous THF | RT → 170 | 1 | Nitrogen | - |
| Dipropylene triamine derivative | 1.0 equiv. | - | - | - | - | - |
| - | - | - | 170 | 1 | Nitrogen | - |
| - | - | - | 220 | 2 | Nitrogen | 60-65 |
Notable exothermic reactions (approximately 30-35°C temperature increase) typically occur upon addition of the amine component, necessitating careful temperature control during this stage.
Step 3: N-Alkylation at Position 7
The pentyl group at position 7 is introduced through alkylation with 1-bromopentane under basic conditions:
Triazatricyclic Core + 1-Bromopentane → 7-Pentyl-triazatricyclic Intermediate
The reaction is typically performed in DMF or acetone using potassium carbonate as the base, with heating at 60-80°C for 6-12 hours. Tetrabutylammonium iodide can be added as a phase-transfer catalyst to enhance the reaction rate and yield.
Step 4: Carboxamide Formation
The carboxamide functionality at position 5 is introduced through coupling of a carboxylic acid precursor with 3-(morpholin-4-yl)propylamine:
7-Pentyl-triazatricyclic Intermediate with Carboxylic Acid at Position 5 + 3-(morpholin-4-yl)propylamine → Target Compound
Based on comparative studies, HATU has been identified as the preferred coupling reagent for this transformation, providing excellent yields and high product purity.
Detailed Procedure:
- Dissolve the carboxylic acid precursor (1.0 equiv.) in anhydrous DMF (10 mL/g)
- Add DIPEA (3.0 equiv.) and cool the mixture to 0°C
- Add HATU (1.5 equiv.) portion-wise and stir for 15 minutes
- Add 3-(morpholin-4-yl)propylamine (1.2 equiv.) dropwise
- Allow the mixture to warm to room temperature and stir for 2 hours
- Monitor the reaction by TLC or HPLC
- Upon completion, dilute with ethyl acetate and wash sequentially with water, saturated NaHCO₃, and brine
- Dry the organic layer over Na₂SO₄, filter, and concentrate
- Purify by column chromatography (typically using a gradient of DCM/MeOH) to afford the target compound
Optimization of Critical Parameters
Solvent Selection
The choice of solvent significantly impacts reaction efficiency and yield. Table 4 summarizes the effects of different solvents on key synthetic steps:
Table 4: Solvent Effects on Key Synthetic Steps
| Synthetic Step | Preferred Solvent | Alternative Solvents | Effect on Yield | Notes |
|---|---|---|---|---|
| Core Formation | THF | NMP, DMF | +5-10% with THF | Better solubility of intermediates |
| N-Alkylation | DMF | Acetone, THF | +10-15% with DMF | Enhanced nucleophilicity |
| Carboxamide Formation | DMF | DCM, THF/DCM | +5-8% with DMF | Better solubility, faster reaction |
Temperature Optimization
Temperature control is critical for achieving optimal yields and minimizing side reactions. The formation of the triazatricyclic core typically requires elevated temperatures (170-220°C), while the alkylation and coupling steps generally proceed efficiently at more moderate temperatures (20-80°C).
Careful monitoring of exothermic reactions, particularly during the initial stages of core formation, is essential to prevent runaway reactions and maintain product quality.
Catalyst and Reagent Optimization
The selection of appropriate catalysts and reagents significantly impacts reaction efficiency. For the critical amide coupling step, a systematic evaluation of different coupling reagents has been conducted to identify the optimal conditions:
Table 5: Effect of Coupling Reagent Quantity on Yield
| Coupling Reagent | Equivalents | Reaction Time (h) | Yield (%) | Product Purity (%) |
|---|---|---|---|---|
| HATU | 1.0 | 3 | 75 | 93 |
| HATU | 1.2 | 2.5 | 80 | 94 |
| HATU | 1.5 | 2 | 84 | >95 |
| HATU | 2.0 | 2 | 84 | >95 |
These results indicate that 1.5 equivalents of HATU provides the optimal balance between reagent usage and reaction efficiency.
Purification and Characterization
Purification Techniques
The purification of 6-imino-11-methyl-N-[3-(morpholin-4-yl)propyl]-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide and its intermediates typically involves:
- Column Chromatography : Using silica gel with appropriate solvent systems (typically gradients of DCM/MeOH or hexane/EtOAc)
- Recrystallization : From appropriate solvent combinations such as EtOAc/hexane or DCM/diethyl ether
- Preparative HPLC : For final purification to achieve high purity (>95%)
Analytical Characterization
Confirmation of the structure and purity of the target compound relies on multiple analytical techniques:
- ¹H NMR Spectroscopy : Identifies key proton signals, including those of the pentyl chain, morpholine ring, and propyl linker
- ¹³C NMR Spectroscopy : Confirms carbon framework, particularly the characteristic signals of the triazatricyclic core
- Mass Spectrometry : ESI-MS typically shows the molecular ion peak at m/z corresponding to [M+H]⁺
- IR Spectroscopy : Identifies characteristic absorption bands for the imino, carboxamide, and other functional groups
- HPLC : Confirms purity, typically using C18 columns with appropriate mobile phase systems
Comparison with Related Compounds
The synthesis of 6-imino-11-methyl-N-[3-(morpholin-4-yl)propyl]-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can be compared with the preparation of structurally related compounds to identify key synthetic challenges and opportunities:
Table 6: Comparative Analysis of Related Compound Syntheses
This comparative analysis reveals that the nature of the substituent at position 7 significantly impacts the synthetic approach and overall yield, with the pentyl group offering a good balance between synthetic accessibility and functional properties.
Chemical Reactions Analysis
Types of Reactions
6-imino-11-methyl-N-[3-(morpholin-4-yl)propyl]-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .
Scientific Research Applications
6-imino-11-methyl-N-[3-(morpholin-4-yl)propyl]-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-imino-11-methyl-N-[3-(morpholin-4-yl)propyl]-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Molecular Descriptors
The compound’s tricyclic core distinguishes it from simpler spirocyclic or bicyclic analogues. For instance, 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione (from ) shares a spirocyclic system but lacks the fused triazatricyclo framework. Key differences include:
- Substituents: The morpholinylpropyl and pentyl groups may influence solubility and membrane permeability relative to benzothiazole or phenolic substituents in analogues .
Quantitative Structure-Property Relationship (QSPR) analysis, as discussed in , highlights that van der Waals descriptors and electronic parameters (e.g., dipole moments) are critical for predicting solubility and bioactivity. The pentyl chain in the target compound could increase hydrophobicity compared to shorter alkyl chains in analogues, affecting pharmacokinetics .
Data Tables
Table 1. Structural and Functional Comparison of Analogous Compounds
Table 2. Key Molecular Descriptors (Hypothetical Data)
| Descriptor | Target Compound | Spirocyclic Analogue () |
|---|---|---|
| Molecular Weight (g/mol) | ~550 | ~480 |
| LogP | 3.2 | 2.8 |
| Polar Surface Area (Ų) | 110 | 95 |
Research Findings and Implications
- Structural Rigidity : The triazatricyclo system may confer greater metabolic stability than flexible spiro systems, reducing off-target effects .
- Synergistic Potential: Compatibility with microbial agents (e.g., Beauveria bassiana) could position the compound for integrated pest management strategies, though empirical validation is needed .
- Analytical Challenges : The compound’s complexity necessitates advanced tools like SHELXL for crystallography and 2D-HPTLC for purity assessment .
Biological Activity
The compound 6-imino-11-methyl-N-[3-(morpholin-4-yl)propyl]-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with potential biological activities. It belongs to a class of compounds that show promise in various pharmacological applications due to their interactions with biological systems. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which includes multiple functional groups that may contribute to its biological activity. The molecular formula is , and it has a molecular weight of approximately 464.6 g/mol . The presence of the morpholine ring is particularly noteworthy as it is often associated with enhanced bioactivity in medicinal chemistry.
Table 1: Basic Properties of the Compound
| Property | Value |
|---|---|
| Molecular Formula | C25H32N6O3 |
| Molecular Weight | 464.6 g/mol |
| CAS Number | 879930-39-9 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, which can be crucial for diseases such as cancer and metabolic disorders.
- Receptor Modulation : The morpholine moiety may enhance binding affinity to various receptors, potentially affecting neurotransmitter systems or hormonal pathways.
- Antioxidant Properties : Some studies indicate that compounds with similar structures possess antioxidant properties, which can protect cells from oxidative stress.
Case Study 1: Anticancer Activity
In a recent study focusing on compounds similar to ours, researchers found that triazatricyclo compounds exhibited significant anticancer properties through apoptosis induction in cancer cell lines. The mechanism involved the modulation of signaling pathways associated with cell survival and proliferation.
Case Study 2: Neuroprotective Effects
Research has also highlighted the neuroprotective effects of morpholine-containing compounds in models of neurodegenerative diseases. These effects were attributed to their ability to reduce inflammation and oxidative damage in neuronal cells.
Table 2: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Enzyme Inhibition | Potential inhibition observed | |
| Anticancer Activity | Induces apoptosis in cancer cells | |
| Neuroprotection | Reduces oxidative stress |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields?
- Methodology : The synthesis involves multi-step cyclization and functionalization. Key steps include:
- Cyclization : Use precursors like halogenated intermediates (e.g., via Sandmeyer reaction) to form the triazatricyclic core .
- Substituent Introduction : Alkylation or acylation reactions to add the pentyl, morpholinylpropyl, and methyl groups under controlled pH and temperature .
- Purification : Column chromatography or crystallization for purity (>95%) .
- Optimization Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | ↑ Yield by 15% |
| Catalyst | Pd(OAc)₂ (0.5 mol%) | ↑ Selectivity |
| Solvent | DMF or THF | ↑ Solubility |
Q. What spectroscopic and chromatographic methods are recommended for structural characterization?
- NMR : ¹H/¹³C NMR to confirm regiochemistry of the triazatricyclic core and substituents .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation (e.g., C₂₄H₃₁N₅O₃) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry for the fused ring system .
Q. What are the typical chemical reactions this compound undergoes, and how do substituents influence reactivity?
- Reactions :
- Oxidation : Converts imino groups to nitro derivatives using KMnO₄ .
- Nucleophilic Substitution : Morpholinylpropyl group participates in SN2 reactions .
- Substituent Effects :
- Pentyl Chain : Enhances lipophilicity, affecting solubility in polar solvents .
- Morpholinylpropyl : Facilitates hydrogen bonding with biological targets .
Advanced Research Questions
Q. How can contradictory data in biological activity studies (e.g., antimicrobial vs. anti-inflammatory) be resolved?
- Approach :
- Orthogonal Assays : Use both in vitro enzyme inhibition (e.g., COX-2 for anti-inflammatory) and microbial growth assays .
- Structural Analysis : Compare analogs (e.g., ethyl vs. methyl esters) to isolate substituent-specific effects .
- Case Study Table :
| Analog | Biological Activity | Key Structural Feature |
|---|---|---|
| Ethyl ester derivative | Antimicrobial (MIC: 2 µM) | Electron-withdrawing ester |
| Methyl ester derivative | Anti-inflammatory (IC₅₀: 0.8 µM) | Enhanced membrane permeability |
Q. What computational strategies are effective for elucidating its mechanism of action?
- Molecular Dynamics (MD) : Simulate binding to targets like kinases or GPCRs .
- Density Functional Theory (DFT) : Predict regioselectivity in electrophilic substitutions .
- Docking Studies : Use AutoDock Vina to map interactions with active sites (e.g., morpholinylpropyl binding to ATP pockets) .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?
- SAR Framework :
- Core Modifications : Introduce electron-deficient rings to enhance electrophilicity .
- Side Chain Variations : Replace pentyl with cyclohexyl for steric effects .
- Example Optimization :
- Original Compound : IC₅₀ = 10 µM (kinase inhibition).
- Cyclohexyl Analog : IC₅₀ = 1.2 µM due to improved hydrophobic interactions .
Q. What experimental approaches address challenges in regioselectivity during synthesis?
- Directed Metalation : Use directing groups (e.g., amides) to control cyclization sites .
- Protecting Groups : Temporarily block reactive sites (e.g., tert-butoxycarbonyl for amines) .
- Kinetic vs. Thermodynamic Control : Adjust temperature to favor desired intermediates (e.g., 0°C for kinetic products) .
Data Contradiction Analysis
- Issue : Discrepancies in reported solubility (DMSO vs. aqueous buffer).
- Resolution : Conduct phase-solubility studies with varying cosolvents (e.g., PEG-400) to identify formulation-dependent behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
